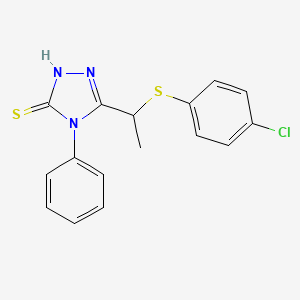
3-((4-CHLOROPHÉNYLTHIO)ÉTHYL)-4-PHÉNYL-1,2,4-TRIAZOLINE-5-THIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a chlorophenyl group
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Target of action
Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . They have been found to bind with high affinity to multiple receptors , which suggests that “3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE” might also interact with multiple targets.
Mode of action
1,2,4-triazole derivatives have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical pathways
Without specific information on “3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE”, it’s difficult to say which biochemical pathways it affects. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives , it’s likely that the compound affects multiple biochemical pathways.
Result of action
Based on the biological activities of 1,2,4-triazole derivatives , it might have a range of effects at the molecular and cellular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE typically involves the reaction of 4-chlorophenyl ethyl sulfide with phenylhydrazine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole-3-thione derivatives: These compounds share the triazole-thione core structure and exhibit similar chemical reactivity.
4-Phenyl-1,2,4-triazole derivatives: These compounds have a similar triazole ring and phenyl group but may differ in other substituents.
Uniqueness
3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE is unique due to the presence of both the chlorophenyl and sulfanylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propriétés
IUPAC Name |
3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S2/c1-11(22-14-9-7-12(17)8-10-14)15-18-19-16(21)20(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBVFANYYZXKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














